11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
11-(butylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-3-12-22-19-15-9-5-4-8-14(15)16(13-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,22H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXZPUEMAIDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cascade Cyclization
A radical-based approach, inspired by the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, employs copper bromide (CuBr₂) as a catalyst and tert-butyl peroxybenzoate (TBPB) as an oxidant. For the target compound, a similar pathway could involve:
- Precursor Design : 2-Arylbenzimidazole derivatives substituted with a nitrile group at the appropriate position.
- Radical Initiation : TBPB generates tert-butoxyl radicals, which abstract hydrogen from thiosulfonates or α,α-difluorophenylacetic acid to form carbon-centered radicals.
- Cyclization : The radical intermediate undergoes intramolecular cyclization to form the tetracyclic core.
Example Protocol :
Metal-Catalyzed Cyclization
Patented methods for tetrahydrobenzimidazole derivatives suggest using carboxylic acid chlorides and heterocyclic amines. Adapting this for the target compound:
- Carboxylic Acid Activation : Convert 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid to its acid chloride using thionyl chloride.
- Coupling Reaction : React with 2-cyanoaniline in dimethylformamide (DMF) to form an intermediate amide.
- Cyclization : Induce cyclization via heating or acid catalysis to form the benzimidazo-isoquinoline core.
Key Considerations :
- Solvent: DMF or 1,2-dichloroethane.
- Catalysts: Mn(III) or Fe(OTf)₃ for tandem selenylation/cyclization.
Functionalization at Position 6: Cyano Group Introduction
The cyano group is introduced either during core formation or via post-cyclization modification.
Direct Cyanation During Cyclization
Incorporating a nitrile-containing precursor (e.g., 2-cyanoaniline) during cyclization ensures regioselective placement. This method avoids harsh post-functionalization conditions.
Advantages :
Post-Cyclization Cyanation
For cores synthesized without nitriles, palladium-catalyzed cyanation can be employed:
- Substrate : Brominated benzimidazo-isoquinoline.
- Conditions : Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C.
- Yield : ~70–80% (based on analogous aryl bromides).
Installation of the Butylamino Group at Position 11
The butylamino moiety is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reductive Amination
- Aldehyde Intermediate : Oxidize a hydroxymethyl group at position 11 to an aldehyde.
- Coupling : React with butylamine in the presence of NaBH₃CN.
- Yield : ~50–60% (lower due to oxidation step).
Optimization and Challenges
Catalytic System Comparison
| Method | Catalyst | Oxidant | Yield (%) | Selectivity |
|---|---|---|---|---|
| Radical Cyclization | CuBr₂ | TBPB | 65–75 | High |
| Metal-Catalyzed | Fe(OTf)₃ | – | 60–70 | Moderate |
| Palladium Cyanation | Pd(PPh₃)₄ | – | 70–80 | High |
Stability Considerations
- The cyano group may hydrolyze under acidic or high-temperature conditions. Use anhydrous solvents and neutral pH.
- Butylamino installation requires careful control to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Butylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of the carbonitrile group to an amine.
Substitution: Introduction of various substituents depending on the reagents used.
Scientific Research Applications
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of benzimidazoisoquinoline derivatives are heavily influenced by substituents at position 11. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*logP values estimated using analogous structures or computational tools.
Research Implications
The butylamino derivative’s lipophilic profile positions it as a candidate for central nervous system (CNS) targeting, whereas polar analogs (e.g., piperazinyl) may favor peripheral action. Further studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize potency and selectivity.
- Pharmacokinetics : Comparative assessment of bioavailability and metabolic stability.
- Therapeutic Applications : Evaluation in autoimmune diseases or oncology, leveraging Foxp3 modulation observed in S02 .
Biological Activity
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (referred to as BHIC) is a complex organic compound that integrates structural elements from both benzimidazole and isoquinoline frameworks. This unique structural combination suggests significant potential for diverse biological activities, making BHIC a candidate for further pharmacological exploration.
Structural Characteristics
- Molecular Formula : C20H22N4
- Molecular Weight : 318.42 g/mol
- Key Features :
- Benzimidazole core known for biological activity.
- Isoquinoline structure associated with various pharmacological properties.
- Butylamino group enhancing solubility and reactivity.
Biological Activity Overview
Research indicates that BHIC may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways.
- Neurotransmission Modulation : Potential interactions with neurotransmitter receptors may indicate roles in neuropharmacology.
- Antimicrobial Properties : Compounds related to BHIC have shown activity against various pathogens.
The exact mechanisms by which BHIC exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Initial data suggest that BHIC may bind to receptors involved in neurotransmission and tumor regulation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell proliferation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of BHIC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 11-(Cyclohexylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | Cyclohexyl instead of butyl | Potentially different solubility and reactivity |
| 6-Aminoquinoline-5-carbonitrile | Different core structure | Established antimicrobial properties |
| Benzimidazole derivatives | Similar nitrogen-containing heterocycles | Known for diverse biological activities |
This table highlights the unique aspects of BHIC while situating it within a broader context of related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of BHIC's biological properties:
-
Synthesis and Characterization :
- Multi-step synthetic routes have been developed to produce BHIC efficiently. The synthetic strategies allow for customization of its properties through varying substituents and functional groups.
-
Biological Assays :
- Various assays have indicated promising results in terms of cytotoxicity against cancer cell lines. Further exploration is required to determine the specific pathways affected by BHIC.
-
In Vitro Studies :
- Initial in vitro studies suggest that BHIC may exhibit significant binding affinities toward specific targets involved in cancer progression and neurodegenerative diseases.
Future Directions
The potential therapeutic applications of BHIC warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways influenced by BHIC.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity and reduced toxicity.
Q & A
Q. Table 1: Comparative Spectral Data for Analogous Compounds
Q. Table 2: Reaction Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 24 h | 65 | 98.5 |
| DMSO, TBAB, 18 h | 78 | 97.8 |
| Ethanol, NaOAc, 36 h | 42 | 95.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
